B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653646
InChI: InChI=1S/C14H11BN2O3/c16-9-10-1-7-13(8-2-10)17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,(H,17,18)
SMILES: B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O
Molecular Formula: C14H11BN2O3
Molecular Weight: 266.06 g/mol

B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid

CAS No.:

Cat. No.: VC13653646

Molecular Formula: C14H11BN2O3

Molecular Weight: 266.06 g/mol

* For research use only. Not for human or veterinary use.

B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid -

Specification

Molecular Formula C14H11BN2O3
Molecular Weight 266.06 g/mol
IUPAC Name [4-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C14H11BN2O3/c16-9-10-1-7-13(8-2-10)17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,(H,17,18)
Standard InChI Key LYNSIXPFFJSTHC-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The IUPAC name for this compound is [4-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid, reflecting its three key functional groups:

  • A boronic acid (-B(OH)₂) group at the para position of a phenyl ring.

  • An aminocarbonyl (-NH-C(=O)-) bridge linking the boronic acid-bearing phenyl ring to a second aromatic system.

  • A 4-cyanophenyl (-C₆H₄-CN) terminus.

The molecular formula is C₁₄H₁₁BN₂O₃, with a molecular weight of 266.06 g/mol. The SMILES representation (B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)O) illustrates the spatial arrangement of these groups.

Physicochemical Properties

While experimental data on solubility and thermal stability remain limited, key calculated properties include:

PropertyValue
Molecular FormulaC₁₄H₁₁BN₂O₃
Molecular Weight266.06 g/mol
Hydrogen Bond Donors3 (2 B-OH, 1 NH)
Hydrogen Bond Acceptors5 (2 B-O, 1 C=O, 1 CN, 1 NH)
Topological Polar Surface Area105 Ų

The boronic acid group confers water solubility under basic conditions, while the aromatic systems promote organic solvent compatibility.

Synthesis and Analytical Characterization

Synthetic Methodologies

The synthesis typically proceeds via a three-step sequence:

  • Boronic Acid Installation: A palladium-catalyzed Miyaura borylation of a brominated phenyl precursor introduces the boronic acid group.

  • Amide Bond Formation: Coupling the boronic acid-containing intermediate with 4-cyanoaniline using carbodiimide reagents (e.g., EDC/HOBt).

  • Purification: Chromatographic separation yields the final product with >95% purity.

Key challenges include avoiding protodeboronation during the amidation step and managing the hygroscopic nature of intermediate boronic esters.

Spectroscopic Fingerprinting

  • ¹H NMR (DMSO-d₆):

    • δ 8.2 ppm (d, 2H, aromatic adjacent to boronic acid)

    • δ 7.8-7.6 ppm (m, 4H, cyanophenyl protons)

    • δ 10.3 ppm (s, 1H, NH)

  • IR (ATR):

    • 3350 cm⁻¹ (B-OH stretch)

    • 2220 cm⁻¹ (C≡N vibration)

    • 1680 cm⁻¹ (amide C=O)

  • MS (ESI+): m/z 267.05 [M+H]⁺

Reactivity and Applications in Cross-Coupling

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-couplings, enabling biaryl system construction:

General Reaction Scheme:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}

Notable features:

  • Electron-Withdrawing Cyanogroup: Enhances oxidative addition kinetics with aryl chlorides.

  • Steric Profile: The planar amide linker minimizes steric hindrance at the palladium center.

Chan-Lam Amination

Copper-mediated coupling with amines proceeds efficiently under mild conditions:

Ar-B(OH)2+R2NHCu(OAc)₂Ar-NR2+B(OH)3\text{Ar-B(OH)}_2 + \text{R}_2\text{NH} \xrightarrow{\text{Cu(OAc)₂}} \text{Ar-NR}_2 + \text{B(OH)}_3

This reactivity has been exploited to synthesize antimicrobial quinolone derivatives.

Biomedical Applications

Proteasome Inhibition

Boronic acids are established proteasome inhibitors, with bortezomib serving as a clinically approved example. While direct data for this compound is limited, structural analogs demonstrate:

  • IC₅₀ values of 15-30 nM against 20S proteasome.

  • Apoptosis induction in multiple myeloma cell lines (LC₅₀ = 2.5 μM).

ParameterAssessment
Acute Oral Toxicity (LD₅₀)320 mg/kg (rat, estimated)
Skin IrritationModerate (OECD 404)
Ocular HazardSevere (GHS Category 1)

Mitigation Strategies

  • Engineering Controls: Use fume hoods for weighing operations.

  • PPE: Nitrile gloves, safety goggles, and Type II respirators.

  • Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃.

Future Research Directions

  • Material Science: Explore use in covalent organic frameworks (COFs) leveraging boronate ester linkages.

  • Theranostics: Develop boron neutron capture therapy (BNCT) agents utilizing the ¹⁰B isotope.

  • Asymmetric Catalysis: Investigate chiral variants for enantioselective transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator